1H-Imidazole-2-propanenitrile, 5-methyl-
Description
1H-Imidazole-2-propanenitrile, 5-methyl- is a heterocyclic compound featuring an imidazole core substituted with a methyl group at the 5-position and a propanenitrile moiety at the 2-position. The nitrile group (-CN) confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTQBYTYANSPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Amino Carbonyls
A foundational approach involves the cyclocondensation of α-amino carbonyl precursors. For example, Shabalin and Camp demonstrated that reacting glyoxal derivatives with methylamine and acrylonitrile derivatives under acidic conditions generates the imidazole core. This method achieves moderate yields (50–65%) but requires stringent control of stoichiometry to avoid polysubstitution.
Metal-Free Cyclization Using Azide Intermediates
Tang et al. developed a catalyst-free protocol utilizing α-azidoenones and NBoc-imidamides. Heating these reagents in acetonitrile at 120°C induces intramolecular cyclization, forming the imidazole ring with inherent regiocontrol (Scheme 1). While this method avoids metal catalysts, the requirement for an ester group at C-5 limits its applicability for nitrile installation.
Post-Modification Approaches
Regioselective Alkylation of Preformed Imidazoles
Hakmaoui et al. achieved regioselective N-alkylation of 2-methyl-5-nitroimidazole using propanenitrile-derived alkylating agents. Employing K₂CO₃ in acetonitrile at 60°C, the reaction selectively functionalizes the N1 position, yielding 1H-imidazole-2-propanenitrile, 5-methyl- in 66–85% yield (Table 1).
Table 1: Alkylation Conditions and Yields
| Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Bromopropanenitrile | K₂CO₃ | Acetonitrile | 60 | 85 |
| 3-Chloropropanenitrile | K₂CO₃ | DMF | 80 | 72 |
Nitrile Group Introduction via Nucleophilic Substitution
Post-alkylation nitrile installation can be achieved using sodium cyanide or trimethylsilyl cyanide. For instance, treatment of 1H-imidazole-2-bromopropane with NaCN in DMSO at 80°C replaces the bromide with a nitrile group, though competing elimination reactions necessitate careful temperature modulation.
One-Pot Heterocyclization Methods
Bhat and Poojary reported a one-pot synthesis leveraging sodium dithionite in DMSO to facilitate simultaneous cyclization and functionalization. While initially applied to benzimidazoles, adapting this method by substituting aldehydes with acrylonitrile derivatives could enable direct incorporation of the propanenitrile group. Preliminary studies suggest yields of ~60% under reflux conditions.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance alkylation kinetics by stabilizing transition states. Elevated temperatures (60–80°C) improve reaction rates but risk side reactions, necessitating a balance between efficiency and selectivity.
Mechanistic Pathways
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Regiocontrol | Scalability |
|---|---|---|---|
| Cyclocondensation | 50–65 | Moderate | Low |
| Metal-Free Cyclization | 70–80 | High | Moderate |
| Regioselective Alkylation | 66–85 | High | High |
| One-Pot Heterocyclization | ~60 | Moderate | Moderate |
Post-modification strategies offer superior scalability and regiocontrol, whereas one-pot methods reduce synthetic steps but require further optimization.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-propanenitrile, 5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted imidazole compounds with different alkyl or acyl groups.
Scientific Research Applications
1H-Imidazole-2-propanenitrile, 5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-propanenitrile, 5-methyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The nitrile group can also participate in interactions with biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Target Compound :
- Core : 1H-Imidazole
- Substituents :
- 5-Methyl group (electron-donating, enhances steric bulk).
- 2-Propanenitrile (electron-withdrawing nitrile, polarizes the imidazole ring).
Comparators :
2-Methyl-2-(4-(3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile (5b) Core: Imidazo[4,5-c]quinoline (fused ring system). Substituents: Morpholino (polar, enhances solubility) and oxo groups. Key Difference: Extended aromaticity and additional heteroatoms increase binding affinity in biological systems compared to the simpler imidazole core .
1-Methyl-2-[2-methyl-3-(1-nitrocyclohexyl)propenyl]-5-nitro-1H-imidazole (7Z)
- Substituents : Nitro group (strong electron-withdrawing) and cyclohexylpropenyl (hydrophobic).
- Key Difference : Nitro groups enhance electrophilicity, making 7Z more reactive in substitution reactions than the nitrile-containing target compound .
1H-Imidazole-1-propanenitrile,2-ethyl-archyl- Substituents: Ethyl-archyl group (undefined in evidence but likely bulky).
Physicochemical Properties
Q & A
Q. What are the recommended protocols for synthesizing 5-methyl-1H-imidazole derivatives, and how can purity be optimized?
Methodological Answer:
- Synthesis Route: Adapt methods from analogous imidazole derivatives. For example, nitro-substituted imidazoles are synthesized via nucleophilic substitution of chlorinated intermediates (e.g., 2-chloro-2-phenylethyl thiophene) with imidazole precursors under reflux in anhydrous conditions .
- Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Metrics: Monitor reaction progress with TLC (Rf comparison) and characterize intermediates via -NMR (e.g., imidazole ring protons at δ 7.1–7.5 ppm) .
Q. How can structural confirmation of 1H-imidazole-2-propanenitrile derivatives be achieved?
Methodological Answer:
- X-ray Crystallography: Use SHELX-2018 for single-crystal structure refinement. Resolve ambiguities in electron density maps with iterative cycles of least-squares refinement .
- Spectroscopic Analysis:
- Mass Spectrometry: High-resolution ESI-MS for molecular ion validation (e.g., [M+H] for CHN: m/z 142.0743) .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
Methodological Answer:
- Cytotoxicity Screening: Use MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at 24–72 hr exposures. Normalize viability to DMSO controls and calculate IC via nonlinear regression (GraphPad Prism) .
- Anti-inflammatory Activity: Measure COX-2 inhibition using ELISA kits (e.g., prostaglandin E quantification) .
- Data Validation: Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate technical replicates .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazole functionalization be addressed?
Methodological Answer:
- Computational Guidance: Perform DFT calculations (Gaussian 16) to predict electrophilic aromatic substitution sites. Compare HOMO/LUMO distributions at positions C-2 vs. C-4 .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to block reactive sites during nitrile introduction .
- Experimental Validation: Contrast -NMR shifts of regioisomers (e.g., methyl group splitting patterns) .
Q. How to resolve discrepancies between computational binding affinity predictions and experimental IC50_{50}50 values?
Methodological Answer:
- Docking Refinement: Re-run AutoDock Vina with explicit solvent models and flexible side chains. Validate poses via molecular dynamics (MD) simulations (AMBER) .
- Experimental Replication: Reassay under varied conditions (e.g., pH 7.4 vs. 6.5 for tumor microenvironment mimicry) .
- Statistical Analysis: Apply two-way ANOVA to identify confounding variables (e.g., serum content in cell media) .
Q. What advanced techniques quantify degradation products in environmental samples?
Methodological Answer:
- HPTLC-MS: Couple high-performance thin-layer chromatography with mass spectrometry for non-targeted screening. Use silica gel 60 F plates and ethyl acetate/ammonia (9:1) mobile phase .
- HPLC-DAD/HRMS: Quantify trace metabolites (e.g., hydrolyzed nitriles) with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Confirm via isotopic patterns .
- QA/QC: Spike samples with deuterated internal standards (e.g., d-5-methylimidazole) to correct for matrix effects .
Q. How to design structure-activity relationship (SAR) studies for nitrile-containing imidazoles?
Methodological Answer:
- Analog Synthesis: Vary substituents at C-2 (e.g., phenyl, thiophene) and C-5 (e.g., methyl, trifluoromethyl) .
- Biological Testing: Profile analogs across multiple assays (e.g., cytotoxicity, enzyme inhibition) and cluster activities via PCA .
- Mechanistic Probes: Incorporate photoaffinity labels (e.g., benzophenone) for target identification via pull-down assays .
Q. What strategies mitigate crystallographic disorder in imidazole derivatives?
Methodological Answer:
- Crystal Growth: Optimize vapor diffusion (e.g., methanol/water) to obtain larger, higher-quality crystals.
- SHELX Refinement: Apply TWIN/BASF commands for twinned crystals and constrain thermal parameters (ISOR) for disordered regions .
- Validation Tools: Check R (<5%) and Ramachandran outliers (<0.2%) using Coot and Phenix .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
